Cas no 2183-95-1 (3H-Azepine, 2-methoxy-)

3H-Azepine, 2-methoxy- structure
3H-Azepine, 2-methoxy- structure
Product Name:3H-Azepine, 2-methoxy-
CAS No:2183-95-1
MF:C7H9NO
MW:123.152461767197
CID:285166
PubChem ID:330002
Update Time:2025-04-19

3H-Azepine, 2-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 3H-Azepine, 2-methoxy-
    • 2-methoxy-3H-azepine
    • NSC315272
    • IMMKFDNSSMLDHB-UHFFFAOYSA-N
    • NSC-315272
    • methoxy 3h azepine
    • DTXSID90317417
    • 2183-95-1
    • 2-Methoxy-3H-azepine #
    • Inchi: 1S/C7H9NO/c1-9-7-5-3-2-4-6-8-7/h2-4,6H,5H2,1H3
    • InChI Key: IMMKFDNSSMLDHB-UHFFFAOYSA-N
    • SMILES: O(C)C1CC=CC=CN=1

Computed Properties

  • Exact Mass: 123.06847
  • Monoisotopic Mass: 123.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 21.6Ų

Experimental Properties

  • PSA: 21.59

3H-Azepine, 2-methoxy- Related Literature

  • 1. 3H-azepines and related systems. Part 2. The photolyses of aryl azides bearing electron-withdrawing substituents
    Roger Purvis,Robert K. Smalley,Hans Suschitzky,Mohamed A. Alkhader J. Chem. Soc. Perkin Trans. 1 1984 249
  • 2. The photolysis of o-azidobenzoic acid derivatives: a practicable synthesis of 2-alkoxy-3-alkoxycarbonyl-3H-azepines
    Roger Purvis,Robert K. Smalley,Winston A. Strachan,Hans Suschitzky J. Chem. Soc. Perkin Trans. 1 1978 191
  • 3. Triazines and related products. Part VIII. Potential irreversible chymotrypsin inhibitors: 3-alkyl-1,2,3-benzotriazin-4(3H)-ones and o-azidobenzamides
    A. C. Mair,M. F. G. Stevens J. Chem. Soc. C 1971 2317
  • 4. 3H-azepines and related systems part 3. Mono- and bis- 2-alkoxy-3H-azepine-3-carboxylates and -3-carboxamides by photolysis of mono- and di-o-azidobenzoyl derivatives of glycols and diamines. Some acyclic crown ether analogues.
    Manouchehr Azadi-Ardakani,Salem M. Salem,Robert K. Smalley,Dalpat I. Patel J. Chem. Soc. Perkin Trans. 1 1985 1121
  • 5. Ring-expansion of azidobenzenesulphonamides and azidobenzamides
    Thomas B. Brown,Philip R. Lowe,Carl H. Schwalbe,Malcolm F. G. Stevens J. Chem. Soc. Perkin Trans. 1 1983 2485
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd